This compound can be classified as:
The synthesis of 5-Methyl-2-(tetrahydro-pyran-4-YL)-2H-pyrazole-3-carboxylic acid ethyl ester typically involves multi-step reactions. A common synthetic route includes the following:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.
The molecular structure of 5-Methyl-2-(tetrahydro-pyran-4-YL)-2H-pyrazole-3-carboxylic acid ethyl ester can be analyzed based on its components:
The compound's molecular formula can be expressed as , indicating a complex structure that may exhibit interesting biological activities due to its diverse functional groups.
5-Methyl-2-(tetrahydro-pyran-4-YL)-2H-pyrazole-3-carboxylic acid ethyl ester can participate in various chemical reactions:
These reactions underline the compound's versatility in synthetic organic chemistry.
The mechanism of action for compounds like 5-Methyl-2-(tetrahydro-pyran-4-YL)-2H-pyrazole-3-carboxylic acid ethyl ester often involves interaction with specific biological targets:
Detailed studies using molecular docking and kinetic assays are essential for elucidating these mechanisms.
The physical and chemical properties of 5-Methyl-2-(tetrahydro-pyran-4-YL)-2H-pyrazole-3-carboxylic acid ethyl ester include:
These properties are crucial for understanding its behavior in biological systems and during synthesis.
5-Methyl-2-(tetrahydro-pyran-4-YL)-2H-pyrazole-3-carboxylic acid ethyl ester has potential applications in various fields:
The compound 5-methyl-2-(tetrahydro-pyran-4-yl)-2H-pyrazole-3-carboxylic acid ethyl ester exemplifies a strategic fusion of two privileged heterocyclic motifs: the pyrazole ring and the tetrahydropyran (oxane) system. This hybrid architecture integrates a pyrazole core featuring a 5-methyl substituent and an ethyl ester at C3, linked via a nitrogen bond to a tetrahydropyranyl group at C4. The tetrahydropyran moiety adopts a stable chair conformation, enhancing spatial orientation for target binding. Such structural synergy enables precise modulation of physicochemical properties critical for drug-like behavior. The ethyl ester group serves as a carboxylic acid bioisostere, improving membrane permeability while allowing metabolic activation to the corresponding acid in vivo [3] [6].
Table 1: Molecular Descriptors of Pyrazole-Tetrahydropyran Hybrid
Property | Value/Description |
---|---|
Core Heterocycles | Pyrazole + Tetrahydropyran (oxane) |
Key Substituents | 5-Methyl, C3-ethyl ester, N2-tetrahydropyranyl |
Conformational Feature | Tetrahydropyran chair conformation |
Bioisosteric Function | Ethyl ester (carboxylic acid surrogate) |
Electron Distribution | Dipole moment enhanced by ester carbonyl |
Pyrazole derivatives like this ester exhibit distinct regiochemistry due to their unsymmetrical ring structure. The C3-ester position allows hydrogen-bonding interactions comparable to pyrrole-3-carboxylic acid derivatives (pKa ~5.0) [4], while the tetrahydropyran oxygen provides an additional hydrogen-bond acceptor site. This bifunctional capability facilitates binding to biological targets such as kinases and bacterial enzymes, as observed in structurally analogous pyran-containing CDK2 inhibitors and antibacterial agents [3]. The methyl group at C5 enhances steric shielding, potentially extending metabolic stability by impeding oxidative degradation at this position.
The medicinal exploration of pyrazole scaffolds began in the late 20th century, with early applications focused on anti-inflammatory agents (e.g., celecoxib analogs). Subsequent optimization addressed limitations like metabolic instability through C3/C5 substituent engineering. The introduction of carboxylic acid esters at C3, as exemplified by ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (CAS 50920-65-5), demonstrated improved bioavailability over carboxylic acid counterparts [6]. Parallel developments in tetrahydropyran chemistry emerged from natural product inspirations—notably tetrahydropyranyl motifs in macrolide antibiotics and marine toxins—which provided insights into their role in enhancing blood-brain barrier penetration and target affinity [3].
Table 2: Key Milestones in Pyrazole and Tetrahydropyran Medicinal Chemistry
Era | Pyrazole Advancements | Tetrahydropyran Applications |
---|---|---|
1980–2000 | NSAID derivatives (non-antibiotic effects) | Macrolide antibiotic components |
2000–2010 | C3 ester prodrug strategies | Kinase inhibitor scaffolds |
2010–Present | Hybrid architectures (e.g., pyranopyrazoles) | CDK2/antibacterial multitarget agents |
The convergence of these heterocycles gained prominence with discoveries like pyranopyrazole CDK2 inhibitors (e.g., derivatives suppressing HCT-116 colorectal cancer proliferation at IC50 values of 75–85 μM) [3]. Molecular docking studies confirmed that tetrahydropyran oxygen forms critical hydrogen bonds with CDK2’s hinge region, while the pyrazole ring orients adjacent hydrophobic residues. Simultaneously, antibacterial research identified tetrahydro-2H-pyran carboxylates (e.g., ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate, CAS 1408075-77-3) as precursors to bioactive molecules targeting Gram-positive pathogens [1] [3]. These innovations underscore the evolutionary trajectory toward complex hybrids, where 5-methyl-2-(tetrahydro-pyran-4-yl)-2H-pyrazole-3-carboxylic acid ethyl ester represents a contemporary embodiment of synergistic heterocyclic design.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: